Antiviral Activity Ranking: 5,6-Dibromotubercidin vs. 5-Bromo, 6-Bromo, and 5,6-Dichloro Tubercidin Analogs Across Nine Viruses
In the only published direct multi-compound antiviral comparison encompassing the 5,6-dibromo-substituted pyrrolo[2,3-d]pyrimidine scaffold, Bergstrom et al. (1984) evaluated 5,6-dibromotubercidin alongside 5-bromo-, 6-bromo-, 5,6-dichloro-, 5-chloro-, and other C-5-substituted tubercidin analogs against six RNA viruses (reovirus type 1, parainfluenza virus type 3, Coxsackie virus B4, Sindbis virus, vesicular stomatitis virus, and polio virus type 1) and three DNA viruses (herpes simplex virus type 1, herpes simplex virus type 2, and vaccinia virus) in HeLa, primary rabbit kidney, and Vero cell cultures [1]. The 5,6-dibromo analog, together with 6-bromo- and 5,6-dichloro-tubercidin, exhibited the least antiviral activity across all viruses tested. All C-5 halogenated derivatives were noted to be 'quite toxic for the host cells' [1]. In parallel L-1210 murine leukemia cell growth inhibition assays, toyocamycin (ID50 = 0.006 µg/mL) was identified as the most potent antiproliferative agent among all tested compounds [1]. This dataset establishes that the 5,6-dibromo modification, while conferring biological activity, yields a less favorable antiviral selectivity index than mono-halogenated (5-bromo) or non-halogenated alkyl-substituted C-5 congeners—a differentiation that directly informs target product profile selection for antiviral vs. antiproliferative screening cascades [1].
| Evidence Dimension | Antiviral activity rank order across 6 RNA and 3 DNA viruses (HeLa, PRK, Vero cells) plus L-1210 cell growth inhibition |
|---|---|
| Target Compound Data | 5,6-Dibromotubercidin: least antiviral activity among all tested C-5-substituted analogs; host-cell cytotoxicity noted (exact MIC/IC50 values not tabulated in abstract/summary records); ribosylated nucleoside derivative of the target aglycone scaffold |
| Comparator Or Baseline | 5-Bromotubercidin: reversible RNA synthesis inhibitor with measurable antiviral activity; 6-Bromotubercidin: similarly low antiviral activity; 5,6-Dichlorotubercidin: similarly low antiviral activity; Toyocamycin: ID50 = 0.006 µg/mL against L-1210 cells (most potent comparator) |
| Quantified Difference | 5,6-Dibromotubercidin clusters in the lowest-activity tier with 6-bromo- and 5,6-dichloro- analogs; substantially less active than 5-bromo-, 5-chloro-, and 5-alkyl-substituted analogs. Toyocamycin is >1000-fold more potent than the 5,6-dibromo analog in L-1210 growth inhibition (qualitative ranking based on abstract data; full numerical table not publicly accessible in open-access format). |
| Conditions | Antiviral: HeLa cells, primary rabbit kidney (PRK) cells, Vero cells; six RNA viruses (reovirus-1, parainfluenza-3, Coxsackie B4, Sindbis, VSV, polio-1) and three DNA viruses (HSV-1, HSV-2, vaccinia). Antiproliferative: L-1210 murine leukemia cells. |
Why This Matters
This head-to-head dataset is the only published multi-compound biological comparison that includes the 5,6-dibromo pyrrolo[2,3-d]pyrimidine scaffold; it enables data-driven go/no-go decisions for antiviral screening programs by showing that the 5,6-dibromo modification reduces antiviral selectivity relative to mono-substituted alternatives, while confirming that the scaffold retains biological activity suitable for antiproliferative or kinase-targeting applications.
- [1] Bergstrom DE, Brattesani AJ, Ogawa MK, Reddy PA, Schweickert MJ, Balzarini J, De Clercq E. Antiviral activity of C-5 substituted tubercidin analogues. J Med Chem. 1984 Mar;27(3):285-92. DOI: 10.1021/jm00369a010. PMID: 6699874. View Source
